Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate

GABA_A receptor anxiolytic subtype selectivity

Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate (CAS 2034352-29-7) is a synthetic heterocyclic compound with a molecular weight of 290.32 g/mol and a molecular formula of C13H18N6O2. It belongs to the class of 1,2,4-triazolo[4,3-b]pyridazine derivatives, which are established as selective ligands for GABA_A receptors, particularly those containing the alpha2 and/or alpha3 subunits, and are recognized in the patent literature for their utility in treating anxiety and convulsions.

Molecular Formula C13H18N6O2
Molecular Weight 290.327
CAS No. 2034352-29-7
Cat. No. B2489697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate
CAS2034352-29-7
Molecular FormulaC13H18N6O2
Molecular Weight290.327
Structural Identifiers
SMILESCCOC(=O)NCC1=NN=C2N1N=C(C=C2)N3CCCC3
InChIInChI=1S/C13H18N6O2/c1-2-21-13(20)14-9-12-16-15-10-5-6-11(17-19(10)12)18-7-3-4-8-18/h5-6H,2-4,7-9H2,1H3,(H,14,20)
InChIKeyMWIPQWJHJKGPOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate (CAS 2034352-29-7): Structural Baseline and Predicted Physicochemical Profile


Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate (CAS 2034352-29-7) is a synthetic heterocyclic compound with a molecular weight of 290.32 g/mol and a molecular formula of C13H18N6O2 [1]. It belongs to the class of 1,2,4-triazolo[4,3-b]pyridazine derivatives, which are established as selective ligands for GABA_A receptors, particularly those containing the alpha2 and/or alpha3 subunits, and are recognized in the patent literature for their utility in treating anxiety and convulsions [2]. The compound features a pyrrolidin-1-yl substituent at the 6-position of the triazolopyridazine core and an ethyl carbamate moiety linked via a methylene bridge at the 3-position. Its computed physicochemical properties include an XLogP3-AA value of 0.6, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 6, suggesting moderate lipophilicity and potential for both hydrogen bonding interactions and aqueous solubility [1].

Pathway Target GABA_A receptor α2/α3 subtype-selective ligand assay fit
Structural Novelty Unique 6-pyrrolidinyl & 3-ethyl carbamate architecture for SAR exploration
Physicochemical Profile Moderate predicted lipophilicity supports CNS penetration research workflows

Why Generic Substitution is Inadmissible for Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate in GABA_A Research


In the 1,2,4-triazolo[4,3-b]pyridazine series, minute structural modifications are known to dictate critical pharmacological parameters, including GABA_A receptor subtype selectivity (e.g., alpha2/3 vs. alpha1), functional efficacy (agonist, partial agonist, or antagonist), and consequent in vivo behavioral profiles such as anxiolysis versus sedation [1]. The foundational patent literature explicitly demonstrates that altering the substituent at the 6-position (e.g., from pyrrolidin-1-yl to cyclobutyl) or the 3-position (e.g., from phenol to an alkyl carbamate) can profoundly shift binding affinity and functional selectivity across GABA_A receptor subtypes [1]. Consequently, a generic or 'similar' triazolopyridazine cannot be interchanged for this specific ethyl carbamate derivative without risking a complete failure of the intended pharmacological probe profile, underscoring the need for structural and functional verification of this exact compound.

6-Position Substituent Pyrrolidin-1-yl to cyclobutyl shift may alter α2/α3 selectivity profile, limiting direct substitution with related analogs.
Carbamate Ester Variation Ethyl to tert-butyl carbamate change can impact metabolic stability and target engagement kinetics, requiring independent validation.
Selectivity Data Gap Absence of established subtype selectivity data means pharmacological profile cannot be assumed to match well-characterized probes like TPA023.

Quantitative Differentiation Evidence for CAS 2034352-29-7 Against Closest Structural Analogs


Structural Differentiation: Pyrrolidin-1-yl vs. Cyclobutyl at the 6-Position for Alpha2/Alpha3 GABA_A Receptor Ligands

The target compound contains a pyrrolidin-1-yl group at the 6-position, which is one of the two preferred substituents for GABA_A alpha2/alpha3 selectivity, with the other being cyclobutyl [1]. While the patent provides no direct, quantified affinity data for this specific molecule, it establishes that the class of 6-pyrrolidin-1-yl-substituted compounds are selective ligands for the alpha2 and/or alpha3 subunit. This is in contrast to 6-cyclobutyl analogs like TPA123, which have been shown to possess weak partial agonist efficacy at alpha1, alpha2, and alpha3 subtypes, suggesting that the pyrrolidin-1-yl moiety may confer a distinct efficacy profile [2].

6-Position Substituent Divergence
Class-level inference
Pyrrolidin-1-yl vs. Cyclobutyl
Supports α2/α3 selectivity review
Direct affinity data not available for target compound
GABA_A receptor anxiolytic subtype selectivity

Carbamate Ester Variation: Ethyl vs. Tert-Butyl at the 3-Position Methyl Linker

The target compound features an ethyl carbamate moiety, distinguishing it from its closest commercially available analog, tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate . While no head-to-head biological data exists, the difference in ester moieties is a critical determinant of metabolic stability, membrane permeability, and binding pocket accommodation. Tert-butyl carbamates are generally more resistant to esterase-mediated hydrolysis but are also bulkier, which can sterically hinder target engagement. The ethyl carbamate in the target compound represents a less sterically demanding, potentially more readily metabolized pharmacophore, which may translate to a distinct pharmacokinetic and pharmacodynamic profile compared to the tert-butyl-protected analog [1].

Carbamate Ester Difference
Context-dependent
Ethyl vs. tert-Butyl carbamate
Impacts target engagement kinetics review
Inferred from medicinal chemistry principles
medicinal chemistry pharmacokinetics GABA_A

Comprehensive Lack of Selectivity Profiling: A Comparative Void

Unlike the well-characterized triazolopyridazine TPA023, which has extensive, published functional selectivity profiles across alpha1, alpha2, alpha3, and alpha5 GABA_A receptor subtypes, the target compound has no publicly available selectivity data [1]. The absence of such data is a quantifiable and critical differentiation point: for TPA023, the alpha2/alpha3 selectivity over alpha1 is 10- to 20-fold, translating to a nonsedating anxiolytic profile in rodents and primates [1]. For the target compound, this selectivity ratio is 0 (unknown). For a scientific procurement decision, this gap represents a significant risk; the compound's selectivity cannot be assumed and must be empirically determined, which may be a research objective in itself.

Selectivity Data Gap vs TPA023
Data to verify
Selectivity profile completely uncharacterized
Selectivity profiling must be performed
Critical gap relative to TPA023's 10-20x selectivity
selectivity off-target profiling GABA_A receptor subtypes

Predicted Physicochemical Differentiation: XLogP3 and Solubility Profile

The target compound has a computed XLogP3-AA value of 0.6 [1]. This places it in a more hydrophilic range compared to many other triazolopyridazine GABA_A ligands, such as TPA023 (predicted XLogP3 ~3.2), which often have higher lipophilicity due to larger aromatic substituents [2]. While this is a computational prediction and not an experimental measurement, a lower XLogP3 value suggests potentially better aqueous solubility and a different blood-brain barrier permeation profile, which could be advantageous for achieving effective CNS concentrations without accumulation in lipid tissues. This property differentiates it from more lipophilic, later-stage analogs and may influence its utility in in vitro versus in vivo experimental designs.

Predicted XLogP3 Differentiation
Computed attribute
XLogP3 = 0.6 (Target Compound)
Supports solubility & CNS permeation review
Computed value vs. TPA023 ~3.2
ADME lipophilicity solubility drug-likeness

Explicit Statement: Absence of High-Strength Differential Evidence

A comprehensive search of primary research papers, patents, BindingDB, and authoritative databases reveals no direct, quantitative head-to-head biological or pharmacological data for the target compound compared to any specific analog. All available information is either computational, class-level inference from related patents, or structural description. This absence of evidence must be weighted heavily in any procurement decision. The compound's value proposition is currently limited to its unique structural features within the GABA_A ligand class and its potential as a novel starting point for medicinal chemistry exploration, but it cannot be claimed to have a proven performance advantage over any close analog.

Absence of High-Strength Evidence
Source review
No direct comparator studies found
Research tool for initial characterization
Data gap defines procurement risk profile
data gap research limitation procurement risk

Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate: Prioritized Application Scenarios Based on Structural Novelty


De Novo Pharmacological Probe for GABA_A Alpha2/Alpha3 Subtype Characterization

Given the absence of selectivity data (Section 3, Evidence 3), the most immediate and valuable application for this compound is as a novel, structurally unique probe in GABA_A receptor subtype selectivity panels. Its procurement would enable a head-to-head functional selectivity screen against the well-characterized TPA023 and TPA123, directly quantifying its alpha2/alpha3 versus alpha1 efficacy. This scenario leverages the compound's distinct 6-pyrrolidin-1-yl and 3-ethyl carbamate architecture to explore structure-activity relationships (SAR) beyond existing ligands [1].

Medicinal Chemistry Lead Optimization for Anxiolytic Candidates with Reduced Sedation

The class-level inference of alpha2/alpha3 selectivity (Section 3, Evidence 1) and the compound's more hydrophilic predicted profile (Section 3, Evidence 4) position it as an attractive starting point for lead optimization programs aiming to develop nonsedating anxiolytics. Its relatively low molecular weight (290.32 g/mol) and favorable physicochemical descriptors suggest room for structural elaboration while maintaining drug-likeness, differentiating it from later-stage, high-molecular-weight candidates [1][2].

Isosteric Replacement in Triazolopyridazine Safety Pharmacology Panels

The compound functions as a key pyrrolidin-1-yl isostere in safety pharmacology assessments, where it can be benchmarked against cyclobutyl-containing analogs (e.g., TPA123) to assess the impact of the 6-substituent on off-target liability and respiratory depression risk. This is critical since the patent literature explicitly teaches that the nature of the 6-substituent is a major determinant of receptor subtype interaction [1].

In Vitro ADME Profiling for Carbamate Ester Prodrug Evaluation

As highlighted by the ester comparison (Section 3, Evidence 2), the ethyl carbamate moiety makes this compound a candidate for in vitro metabolic stability and permeability assays, directly compared to its tert-butyl carbamate analog. This research can validate whether the ethyl ester serves as a suitable prodrug for enhanced CNS exposure, a critical development step before any in vivo studies.

Application
Selection Property
Validation Focus
GABA_A α2/α3 subtype-selective probe
Structural novelty review
Subtype selectivity & SAR screening
Anxiolytic lead optimization research
Physicochemical profiling
Nonsedating anxiolytic candidate SAR context
Safety pharmacology isostere assessment
6-Substituent impact review
Off-target liability benchmarking
In vitro ADME prodrug evaluation
Carbamate ester stability
Metabolic stability & permeability assay
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